molecular formula C7H5BrClNO2 B598554 1-bromo-4-chloro-2-methyl-5-nitrobenzene CAS No. 10289-13-1

1-bromo-4-chloro-2-methyl-5-nitrobenzene

Cat. No.: B598554
CAS No.: 10289-13-1
M. Wt: 250.476
InChI Key: GFKQJMLNMYPKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-4-chloro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and nitro groups at different positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-chloro-2-methyl-5-nitrobenzene typically involves multiple steps starting from simpler aromatic compounds. One common method involves the nitration of toluene to introduce the nitro group, followed by bromination and chlorination to introduce the bromine and chlorine substituents, respectively. The specific order and conditions of these reactions can vary, but they generally involve the use of strong acids and halogenating agents.

For example, the nitration of toluene can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination can be performed using chlorine gas or a chlorinating agent like sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-chloro-2-methyl-5-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Products depend on the substituent introduced, such as 2-amino-5-chloro-4-nitrotoluene.

    Reduction: 2-Bromo-5-chloro-4-aminotoluene.

    Oxidation: 2-Bromo-5-chloro-4-nitrobenzoic acid.

Scientific Research Applications

1-bromo-4-chloro-2-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Research into its potential as a precursor for drugs with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromo-4-chloro-2-methyl-5-nitrobenzene depends on the specific reactions it undergoes. In substitution reactions, the electron-withdrawing effects of the nitro and halogen groups influence the reactivity of the benzene ring, directing incoming substituents to specific positions. In reduction reactions, the nitro group is reduced through a series of electron transfer steps, often involving the formation of intermediate species.

Comparison with Similar Compounds

1-bromo-4-chloro-2-methyl-5-nitrobenzene can be compared with other similar compounds such as:

    2-Bromo-4-chloro-5-nitrotoluene: Similar structure but different positions of substituents.

    2-Chloro-5-nitrotoluene: Lacks the bromine substituent.

    4-Bromo-2-nitrotoluene: Lacks the chlorine substituent.

The uniqueness of this compound lies in the specific arrangement of its substituents, which can lead to different reactivity and applications compared to its analogs.

Biological Activity

1-Bromo-4-chloro-2-methyl-5-nitrobenzene is a halogenated nitroaromatic compound with a molecular formula of C7H5BrClNO2. Its unique structure, featuring both halogen and nitro substituents, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties, supported by various studies and data.

  • Molecular Weight : 250.48 g/mol
  • CAS Number : 10289-13-1
  • Molecular Structure : The compound contains a bromine atom at the 1-position, a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position of the benzene ring.

Biological Activity Overview

The biological activities of nitroaromatic compounds like this compound are often linked to their ability to interact with biological macromolecules. The presence of the nitro group can enhance reactivity towards various biological targets.

Antibacterial Activity

Research indicates that nitro compounds can exhibit significant antibacterial properties. For example:

  • Study Findings : A study reported that compounds with nitro groups demonstrated inhibitory activity against Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group was crucial for enhancing antibacterial efficacy, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 20 µM against these pathogens .
CompoundMIC (µM)Target Bacteria
Nitro Compound A20S. aureus
Nitro Compound B30P. aeruginosa

Antifungal Activity

The antifungal properties of nitroaromatic compounds have also been explored:

  • Data Summary : Several studies have shown that these compounds can inhibit fungal growth effectively. For instance, one study reported an MIC of 62.5 µg/mL against Candida albicans for certain nitro derivatives .
CompoundMIC (µg/mL)Target Fungi
Nitro Compound C62.5Candida albicans

Antitumor Activity

The potential antitumor effects of halogenated nitro compounds are under investigation:

  • Research Insights : Preliminary studies suggest that certain derivatives may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell lines in vitro .

Case Studies

  • Case Study on Antibacterial Activity :
    • A recent study synthesized various nitro-substituted benzene derivatives and tested their antibacterial properties. The results indicated that the incorporation of both bromine and chlorine atoms significantly enhanced the activity against gram-positive bacteria .
  • Case Study on Antifungal Activity :
    • An investigation into the antifungal properties of halogenated nitro compounds found that specific structural modifications led to increased potency against fungal strains, highlighting the importance of molecular structure in determining biological activity .

Properties

IUPAC Name

1-bromo-4-chloro-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKQJMLNMYPKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274608
Record name 1-Bromo-4-chloro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10289-13-1
Record name 1-Bromo-4-chloro-2-methyl-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10289-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.